

In-Depth Technical Guide to the Material Safety of N-Nitrosoethylmethylamine-d3

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Nitrosoethylmethylamine-d3**

Cat. No.: **B121244**

[Get Quote](#)

This guide provides a comprehensive overview of the material safety data for **N-Nitrosoethylmethylamine-d3**, intended for researchers, scientists, and professionals in drug development. The information compiled herein is based on publicly available safety data sheets and toxicological research.

Chemical and Physical Properties

N-Nitrosoethylmethylamine-d3 is the deuterated form of N-Nitrosoethylmethylamine (NEMA), a member of the N-nitrosamine class of compounds. The substitution of hydrogen with deuterium is often utilized in research for mechanistic studies and as an internal standard in analytical chemistry.

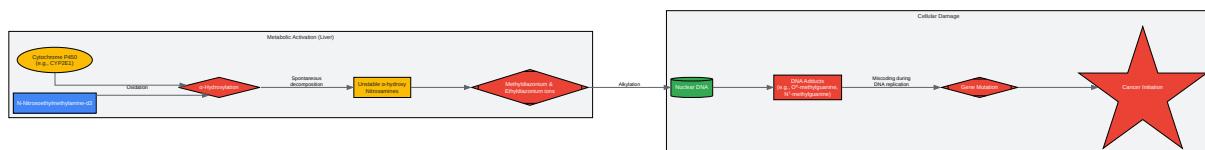
Table 1: Physical and Chemical Properties of **N-Nitrosoethylmethylamine-d3**

Property	Value
Chemical Name	N-Nitrosoethylmethylamine-d3
Synonyms	N-Methyl-N-nitrosoethanamine-d3, EthylmethylNitrosamine-d3, NEMA-d3
CAS Number	69278-54-2 [1] [2] [3] [4] [5]
Molecular Formula	C ₃ H ₅ D ₃ N ₂ O [2]
Molecular Weight	91.13 g/mol [1] [3] [6]
Appearance	Clear Colorless Oil [2]
Storage Temperature	2-8°C Refrigerator [2]
Unlabeled CAS Number	10595-95-6 [1] [3] [4]

Toxicological Data

N-nitrosamines are classified as probable human carcinogens. The toxicity of N-Nitrosoethylmethylamine is primarily attributed to its metabolic activation into reactive electrophiles that can alkylate DNA.

Table 2: Acute Toxicity Data for N-Nitrosoethylmethylamine (Unlabeled)


Test	Species	Route	Value
LD ₅₀	Rat	Oral	90 mg/kg
LD ₅₀	Mouse	Oral	200 mg/kg [7]

Carcinogenicity: N-Nitrosoethylmethylamine is reasonably anticipated to be a human carcinogen.[\[8\]](#) Animal studies have demonstrated that N-nitrosamines can induce tumors in various organs.[\[8\]](#)[\[9\]](#) The International Agency for Research on Cancer (IARC) has classified some N-nitrosamines as Group 2A or 2B carcinogens, indicating they are probably or possibly carcinogenic to humans.[\[7\]](#)[\[10\]](#)

Mutagenicity: N-Nitrosoethylmethylamine has been shown to be mutagenic in the Ames test under specific conditions that include metabolic activation.[11][12][13][14] It causes mutations by forming DNA adducts.[15][16]

Signaling Pathway of Carcinogenicity

The carcinogenic effect of N-Nitrosoethylmethylamine is initiated by its metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver. This process leads to the formation of unstable intermediates that generate highly reactive electrophiles, which in turn damage DNA.

[Click to download full resolution via product page](#)

Metabolic activation of **N-Nitrosoethylmethylamine-d3** leading to carcinogenesis.

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

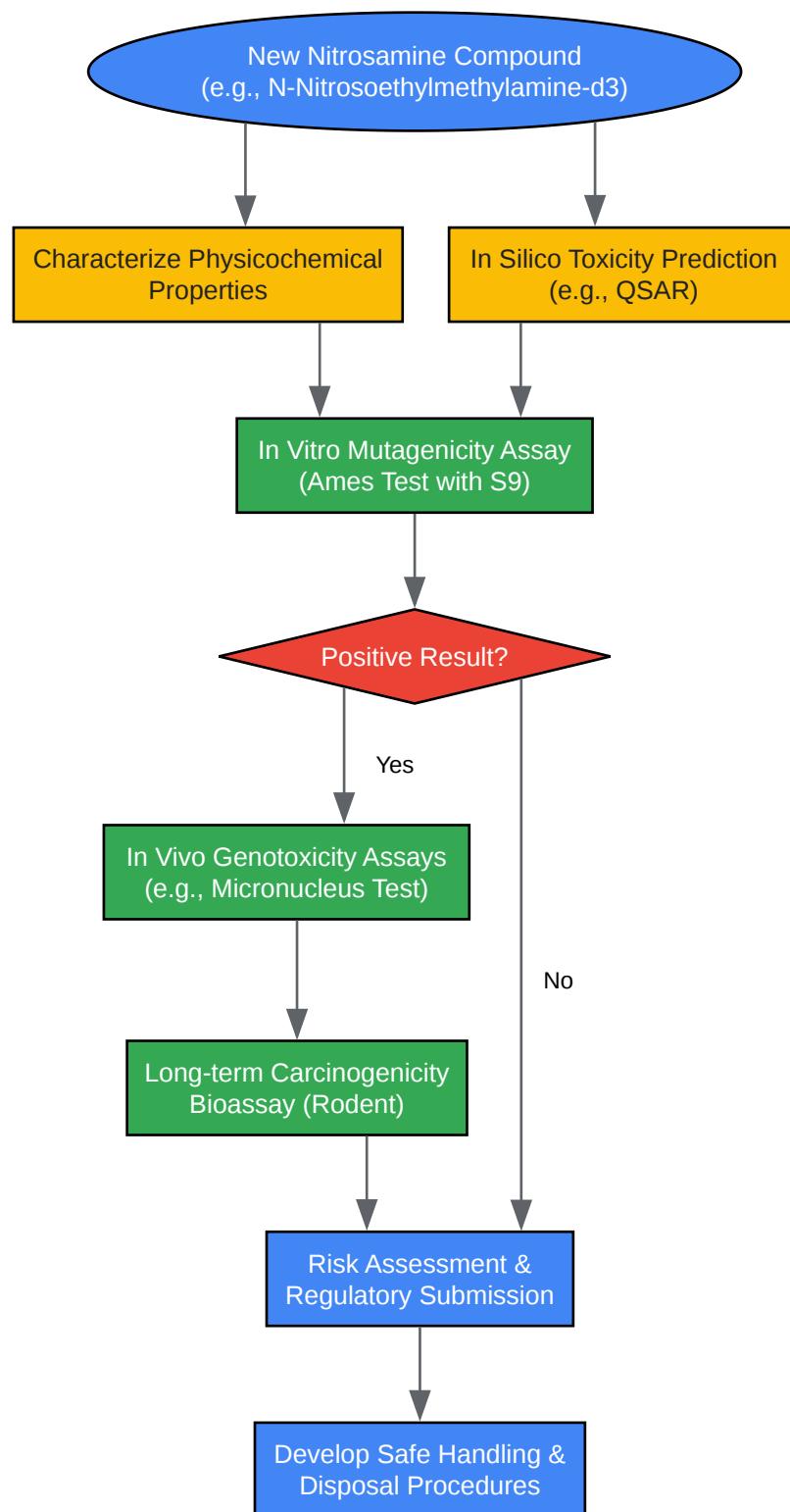
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. For nitrosamines, this test requires metabolic activation. The following is a generalized protocol based on successful studies of N-Nitrosoethylmethylamine.[11][12][13][14]

Methodology:

- **Bacterial Strains:** *Salmonella typhimurium* strains TA100 and TA1535, and *Escherichia coli* strain WP2uvrA(pKM101) are recommended as they are sensitive to base-pair substitution mutagens.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)
- **Metabolic Activation (S9 Mix):** A liver homogenate fraction (S9) from hamsters induced with phenobarbital/β-naphthoflavone is used to provide the necessary cytochrome P450 enzymes for metabolic activation. A 30% S9 concentration in the mix is considered effective.[\[17\]](#)[\[18\]](#)
- **Exposure:** The pre-incubation method is employed. The test compound, bacterial culture, and S9 mix are incubated together for 30 minutes before being plated on minimal glucose agar.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)
- **Controls:** A vehicle control (e.g., water or methanol) and a known mutagen as a positive control are run in parallel.
- **Incubation:** Plates are incubated at 37°C for 48-72 hours.
- **Scoring:** The number of revertant colonies (his⁺ for *S. typhimurium*, trp⁺ for *E. coli*) is counted. A significant, dose-dependent increase in revertant colonies compared to the vehicle control indicates a positive mutagenic response.

In Vivo Carcinogenicity Bioassay

Animal bioassays are conducted to determine the carcinogenic potential of a substance in a mammalian system. The following is a general protocol for a rodent bioassay.


Methodology:

- **Animal Model:** F344 rats are a commonly used strain for carcinogenicity studies of nitrosamines.[\[19\]](#)
- **Administration:** N-Nitrosoethylmethylamine is typically administered in the drinking water or via gavage.
- **Dose Groups:** At least two dose groups and a control group are used. Doses are determined from shorter-term toxicity studies.

- Duration: The study duration is typically long-term, up to two years for rats.
- Endpoint: The primary endpoint is the incidence of tumors in various organs. A comprehensive histopathological examination of all major tissues is performed at the end of the study.
- Analysis: Statistical analysis is performed to determine if there is a significant increase in tumor incidence in the dosed groups compared to the control group.

Experimental and Safety Assessment Workflow

The following diagram illustrates a typical workflow for assessing the safety of a nitrosamine compound like **N-Nitrosoethylmethylamine-d3**.

[Click to download full resolution via product page](#)

Workflow for safety assessment of a nitrosamine compound.

Safe Handling and Disposal

Handling:

- **N-Nitrosoethylmethylamine-d3** should be handled as a carcinogen.
- Work should be conducted in a well-ventilated fume hood.[7][20]
- Personal protective equipment (PPE), including double gloves (nitrile or butyl rubber), a lab coat, and safety glasses, must be worn.[7][20]
- Avoid inhalation of vapors and contact with skin and eyes.[7][20]
- Keep containers tightly closed when not in use.[21]

Storage:

- Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[21]
- Store in a tightly sealed container, protected from light.[20]

Disposal:

- Dispose of waste in accordance with all applicable federal, state, and local regulations for hazardous chemical waste.[20]
- Do not allow the material to enter the environment.[20]

This technical guide provides a summary of the available safety and toxicological information for **N-Nitrosoethylmethylamine-d3**. It is crucial for all personnel handling this compound to be thoroughly familiar with its potential hazards and to adhere to strict safety protocols. Always refer to the most current and specific Safety Data Sheet provided by the supplier before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Nitroso-methylethylamine D3 (methyl D3) [lgcstandards.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. N-Nitroso-methylethylamine D3 (methyl D3) [lgcstandards.com]
- 4. N-Nitrosoethylmethyl-d3-amine | LGC Standards [lgcstandards.com]
- 5. esslabshop.com [esslabshop.com]
- 6. δ₁₃¹⁵N-Nitrosomethylethylamine (NMEA) (D₂-¹³C, 98%) 1 mg/mL in methylene chloride-D₂ - Cambridge Isotope Laboratories, DLM-12279-1.2 [isotope.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. oehha.ca.gov [oehha.ca.gov]
- 9. epa.gov [epa.gov]
- 10. web-resources-prod.zeptometrix.com [web-resources-prod.zeptometrix.com]
- 11. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters | Semantic Scholar [semanticscholar.org]
- 14. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. ema.europa.eu [ema.europa.eu]
- 18. jrfglobal.com [jrfglobal.com]
- 19. Comparative studies on hepatic DNA alkylation in rats by N-nitrosomethylethylamine and N-nitrosodimethylamine plus N-nitrosodiethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lsuhsc.edu [lsuhsc.edu]
- 21. chemos.de [chemos.de]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Material Safety of N-Nitrosoethylmethylamine-d3]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b121244#n-nitrosoethylmethylamine-d3-material-safety-data-sheet-msds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com